molecular formula C19H18F3N3O2 B2658962 2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(4-(trifluoromethyl)phenyl)acetamide CAS No. 1009607-71-9

2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(4-(trifluoromethyl)phenyl)acetamide

Cat. No.: B2658962
CAS No.: 1009607-71-9
M. Wt: 377.367
InChI Key: ZGIDNIDNAUCMNH-UHFFFAOYSA-N
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Description

2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(4-(trifluoromethyl)phenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinoxaline core, which is known for its biological activity and versatility in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(4-(trifluoromethyl)phenyl)acetamide typically involves multiple steps, starting with the preparation of the quinoxaline core. This can be achieved through the condensation of o-phenylenediamine with a diketone.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, advanced purification techniques, and continuous flow reactors to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(4-(trifluoromethyl)phenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a quinoxaline derivative with additional oxygen-containing functional groups, while substitution reactions could introduce new aromatic or aliphatic groups .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(4-(trifluoromethyl)phenyl)acetamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The quinoxaline core can interact with biological macromolecules, potentially inhibiting or modulating their activity. The trifluoromethyl group may enhance the compound’s binding affinity and stability.

Comparison with Similar Compounds

Similar Compounds

  • 2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide
  • N-(4-(trifluoromethyl)phenyl)acetamide
  • Quinoxaline derivatives with various substituents

Uniqueness

What sets 2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(4-(trifluoromethyl)phenyl)acetamide apart is the combination of the quinoxaline core with the trifluoromethylphenyl group. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

2-(6,7-dimethyl-3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)-N-[4-(trifluoromethyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F3N3O2/c1-10-7-14-15(8-11(10)2)25-18(27)16(24-14)9-17(26)23-13-5-3-12(4-6-13)19(20,21)22/h3-8,16,24H,9H2,1-2H3,(H,23,26)(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGIDNIDNAUCMNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)NC(=O)C(N2)CC(=O)NC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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